molecular formula C12H26N2O B014889 Dihexylnitrosamine CAS No. 6949-28-6

Dihexylnitrosamine

Cat. No. B014889
CAS RN: 6949-28-6
M. Wt: 214.35 g/mol
InChI Key: KWAGGQMMLIYQAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dialkylnitrosamines involves several methods, including the conversion of N-alkyl-N-(methoxymethyl)-nitrosamines into N-alkyl-N-(acetoxymethyl) nitrosamines. This process can be achieved by refluxing in acetic acid, yielding N,N-dialkylnitrosamines substituted at the α-carbon with an acetoxy group in low but satisfactory yield (Mochizuki, Anjo, & Okada, 1978).

Molecular Structure Analysis

The structure and conformational dynamics of N,N-dialkylnitrosamines, including potential analogs of dihexylnitrosamine, reveal interesting aspects about their molecular architecture. Bridgehead-substituted nitrosamines, for instance, show a significant increase in the NNO angle compared to dimethylnitrosamine without significantly deconjugating the NNO pi system. This structural adjustment correlates with a red-shifted optical absorption and a diminished N,N rotational barrier, suggesting a more strained molecular structure in certain substituted nitrosamines (Sarker, Greer, & Blackstock, 1996).

Chemical Reactions and Properties

The reactivity of N,N-dialkylnitrosamines with nucleic acids and the formation of α-hydroxydialkylnitrosamines during their decomposition highlight their significant chemical properties. Specifically, dimethylnitrosamine has been shown to alkylate liver RNA at N-7 of the guanine residues, a reaction that could be analogous to the behavior of this compound under similar conditions (Craddock & Magee, 1963). Furthermore, the decomposition of α-(acyloxy)dialkylnitrosamines in aqueous solutions to α-hydroxydialkylnitrosamines provides direct evidence of the intermediates formed during their breakdown (Chahoua et al., 1997).

Physical Properties Analysis

While specific data on the physical properties of this compound are not directly available, studies on similar compounds suggest that these nitrosamines possess unique thermal and physical behaviors due to their structural features. For example, the thermal reorganization behavior of dynamic covalent polymers containing alkoxyamines, a component related to the broader family of nitrosamines, indicates a capacity for structural reconfiguration upon heating, which could also be relevant to the physical properties of dihexylnitrosamines (Otsuka et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from the radical scavenging properties of related compounds. Polyamines, for example, have been found to be effective scavengers of free radicals in various chemical systems. This radical-scavenging capability, attributed to the presence of amino groups, might be paralleled in nitrosamines with similar structural motifs, potentially impacting their chemical behavior and reactivity (Drolet et al., 1986).

Scientific Research Applications

  • Genotoxic and Hormonal Effects : DEHP exposure significantly increases DNA damage in blood lymphocytes and sperm, decreases testosterone levels, and causes a decrease in leukocyte levels and hemoglobin content in pre-pubertal male rats (Karabulut & Barlas, 2018).

  • Impact on Puberty and Reproduction : DEHP exposure impairs steroidogenesis in prepuberal mice, potentially impacting the establishment of the hypothalamic-pituitary-ovarian axis and the onset of puberty (Lai et al., 2017).

  • Effects on Placental Growth and Development : DEHP disrupts placental growth and development in pregnant mice, contributing to low birth-weight and pregnancy loss (Zong et al., 2015).

  • Neurodevelopmental Outcomes : Exposure to DEHP in childhood is linked to lower intelligence quotient and negatively affects psychomotor development in prenatal periods (Lee et al., 2018).

  • Safety in Hepatocytes : DEHP does not induce DNA damage or repair in rat and human hepatocytes, suggesting its safety for use in plastics and other products (Butterworth et al., 1984).

  • Clinical Medicine Applications : Polyamine research, including DEHP, is entering clinical medicine, with potential applications in treating human malignancies, hyperproliferative skin diseases, cell differentiation, and antiparasitic properties (Jänne et al., 1983).

  • Drug Research and Development : PET (Positron Emission Tomography), an advanced imaging technique, is a powerful tool for drug research and development, enabling direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals, aiding in understanding molecular mechanisms and determining effective doses for clinical trials. This includes the assessment of substances like DEHP (Fowler et al., 1999).

Safety and Hazards

Nitrosamines, including Dihexylnitrosamine, are probable human carcinogens . They are toxic to biota and have carcinogenic, mutagenic, and teratogenic properties . Chronic exposure to nitrosamines can cause severe liver damage .

Future Directions

The presence of nitrosamines in pharmaceutical products has emerged as a public health concern . Therefore, future research directions may include developing improved tools for identifying nitrosamines, investigating the root causes of nitrosamine contamination, and implementing controls to mitigate the risk .

Mechanism of Action

Target of Action

Dihexylnitrosamine, like other nitrosamines, primarily targets the liver . The liver is the organ that deals with oxidative stress the most . Nitrosamines are known to cause severe liver damage, leading to major medical problems like fibrosis, which can progress to cirrhosis and hepatocellular carcinoma .

Mode of Action

The mode of action of this compound involves its transformation into a strong alkylating agent after bioactivation by cytochrome P450 enzymes . This transformation leads to the formation of adducts in the DNA, resulting in a direct carcinogenic effect . Nitrosamines are stable at physiological pH and are metabolized by microsomal mixed function oxidases .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its carcinogenicity. The metabolic activation of nitrosamines leads to the formation of diazonium ions , which can react with DNA, inducing mutations . This process is associated with the occurrence and carcinogenicity of nitrosamines .

Pharmacokinetics

Metabolic activation is required to convert them to the alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .

Result of Action

The result of this compound’s action is severe liver damage, leading to major medical problems like fibrosis, which can progress to cirrhosis and hepatocellular carcinoma . The compound triggers a large array of oncogenic mutations after a single injection . Initiated hepatocytes subsequently undergo clonal expansion within a proliferative environment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, nitroso compounds react with primary amines in acidic environments to form nitrosamines, which human metabolism converts to mutagenic diazo compounds . Small amounts of nitro and nitroso compounds form during meat curing; the toxicity of these compounds preserves the meat against bacterial infection .

properties

IUPAC Name

N,N-dihexylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAGGQMMLIYQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219715
Record name N-Hexyl-N-nitroso-1-hexanamine
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Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6949-28-6
Record name Dihexylnitrosamine
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Record name Dihexylnitrosamine
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Record name Dihexylnitrosamine
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Record name N-Hexyl-N-nitroso-1-hexanamine
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Record name Dihexylnitrosamine
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